![molecular formula C7H8ClN3O B2660015 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride CAS No. 2377032-25-0](/img/structure/B2660015.png)
2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride
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Overview
Description
“2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride” is a chemical compound used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride” is represented by the InChI code1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7 (5)10-11-9-6;/h1-3H,4,8H2;1H
. The molecular weight of the compound is 185.61 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. It should be stored at room temperature .Scientific Research Applications
Therapeutic Applications of Heterocyclic Compounds
Heterocyclic compounds, including oxadiazoles and benzothiazoles, have demonstrated a wide array of bioactivities and therapeutic potentials. For instance, 1,3,4-oxadiazole derivatives are recognized for their versatile pharmacological properties, including anticancer, antifungal, antibacterial, and antiviral activities. These properties stem from the structural features of the 1,3,4-oxadiazole ring, which facilitates effective binding with various enzymes and receptors in biological systems through numerous weak interactions (Verma et al., 2019).
Similarly, benzothiazoles are highlighted for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of benzothiazole derivatives have made them a focal point in the search for new therapeutic agents, especially in the realm of anticancer drug development (Kamal et al., 2015).
Chemical Versatility and Biological Roles
The chemical versatility of heterocyclic compounds like oxadiazoles is evident in their applications beyond pharmacology. For example, 1,3,4-oxadiazole-containing compounds are used in various domains such as polymers, luminescence-producing materials, and corrosion inhibitors, highlighting their significance in both medicinal chemistry and materials science (Rana et al., 2020).
Moreover, the exploration of benzoxaborole compounds has uncovered their potential as anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents. The unique mechanism of action related to the boron atom in benzoxaboroles, coupled with their drug-like properties, has led to the clinical use of some derivatives in treating conditions like onychomycosis and atopic dermatitis (Nocentini et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Future Directions
The future directions for “2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride” are not clearly defined in the available literature. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of pharmaceutical research. Further studies are needed to explore these possibilities.
properties
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVSBCMRKKMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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